2-(Methylsulfonyl)aniline hydrochloride
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Overview
Description
2-(Methylsulfonyl)aniline hydrochloride is a chemical compound with the empirical formula C7H10ClNO2S . It has a molecular weight of 207.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.CS(=O)(=O)c1ccccc1N
. The InChI key for this compound is MEUQLZQZRWBBHV-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Sulfonated Oxindoles
A facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines, including 2-(methylsulfonyl)aniline hydrochloride, has been developed. This reaction proceeds efficiently under mild conditions, demonstrating the versatility of anilines in synthesizing sulfonated compounds (Liu, Zheng, & Wu, 2017).
Adsorption Studies
The adsorption performance of aniline compounds, including derivatives of this compound, on bifunctional polymeric adsorbents with sulfonic groups has been studied. This research highlights the potential of these compounds in environmental remediation applications (Jianguo et al., 2005).
Polymer Research
Polyaniline Synthesis
Research on the low-temperature synthesis of high molecular weight polyaniline from aniline derivatives, including this compound, has shown that this method produces polyaniline with fewer defect sites and comparable conductivity to standard polyaniline. This has implications for the development of conductive polymers with improved properties (Adams et al., 1996).
Fluorescent Scaffolds
Fluorescent Materials
A study on 2,6-bis(arylsulfonyl)anilines, possibly including derivatives of this compound, has shown their potential as solid-state fluorescent materials due to well-defined intramolecular hydrogen bonds. These compounds exhibit enhanced photostability and environmental sensitivity, making them promising for various applications including probes for DNA detection (Beppu et al., 2014).
Water Decontamination
Oxidation of Antibiotics
The thermo-activated persulfate oxidation of sulfonamides, including those structurally related to this compound, has been explored for the degradation of contaminants such as sulfamethoxazole in water. This study reveals the potential of such oxidative processes in the remediation of water contaminated by sulfonamides (Ji et al., 2015).
Environmental Implications
Adsorption Characteristics
Investigations into the adsorption characteristics of aniline and its derivatives, including this compound, on polymeric adsorbents modified by sulfonic groups have provided insights into their potential use in environmental cleanup efforts. Such studies are crucial for understanding how these compounds interact with and can be removed from aqueous solutions (Jianguo et al., 2005).
Safety and Hazards
The safety information available indicates that 2-(Methylsulfonyl)aniline hydrochloride is classified as Acute Tox. 4 Oral . The compound has a GHS07 pictogram and the signal word “Warning” associated with it . The hazard statement is H302 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
2-methylsulfonylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQLZQZRWBBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205985-95-1 |
Source
|
Record name | 2-(Methylsulfonyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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